molecular formula C20H20N2O3 B606886 5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one CAS No. 18172-33-3

5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

Cat. No.: B606886
CAS No.: 18172-33-3
M. Wt: 336.4 g/mol
InChI Key: SZINUGQCTHLQAZ-UHFFFAOYSA-N
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Description

Key Milestones in Research

Cyclopiazonic acid was first isolated in 1968 from Penicillium cyclopium (now Penicillium griseofulvum) by C.W. Holzapfel during toxicity screenings of fungal cultures. Initial studies revealed its structural complexity, with early reports identifying two related metabolites: bis-secodehydrocyclopiazonic acid (β-CPA) and cyclopiazonic acid imine. By the 1970s, its biosynthesis pathway was partially elucidated, involving tryptophan, mevalonate, and acetate derivatives.

A pivotal development occurred in 1977 when Aspergillus flavus, a major aflatoxin producer, was found to synthesize cyclopiazonic acid. This discovery highlighted its co-occurrence with aflatoxins in contaminated crops, raising concerns about synergistic toxic effects.

Year Event Reference
1968 Isolation from P. cyclopium
1970s Biosynthesis pathway studies
1977 Identification in A. flavus
2017 Discovery of new CPA derivatives

Expansion to Other Fungal Species

Subsequent research extended the list of cyclopiazonic acid-producing organisms to include Penicillium camemberti, Penicillium commune, and Aspergillus oryzae. Notably, A. flavus is now recognized as a primary producer, contributing to contamination in maize, peanuts, and dairy products.

Properties

Key on ui mechanism of action

... Cyclopiazonic acid (CPA), an inhibitor of the sarcoplasmic reticulum (SR) Ca(2+)-ATPase ... The effects of CPA on resting [Ca2+]i and on caffeine-induced increase in [Ca2+]i after [Ca2+]i depletion and reloading were compared in aortic cells from DOCA /(desoxycorticosterone acetate) hypertensive/ and normotensive rats. The phasic increase in [Ca2+]i induced by 20 mM caffeine in Ca(2+)-free buffer was significantly higher in DOCA aortic cells (329 +/- 36 nM, N = 5) compared to that in normotensive cells (249 +/- 16 nM, N = 7, P < 0.05).
The effects of specific inhibitors of sarcoplasmic reticulum (SR) calcium ATPase, thapsigargin (TG), and cyclopiazonic acid (CPA) were investigated on the resting and transient levels of intracellular free calcium concentrations recorded in Indo-1-loaded ventricular myocytes of newborn rat heart in primary culture. The calcium transients were induced by caffeine (10 mM) or high potassium (100 mM) solutions. In 2 day- as in 7-day-old cultured cells, the calcium transients induced by 10 mM caffeine were blocked dose dependently by TG and CPA. The dose-response curves suggest that TG was more efficient than CPA and that both drugs were more efficient in 7-day- than in 2-day-old cells. The calcium transients induced by 100 mM K+ were also strongly inhibited by these agents. The lack of effect on sarcolemmal calcium currents, as shown by whole-cell patch-clamp experiments, suggests that these drugs affect only SR function. In cells exhibiting spontaneous activity, the associated calcium transients were not affected by TG or CPA at the beginning of the culture (2-day-old cells) but were fully blocked at the end (7-day-old cells). These results confirm that TG and CPA specifically inhibit the cardiac SR Ca2+ pump without affecting the sarcolemmal calcium current. Their blocking effect of the calcium transients as a function of the developmental stage of neonatal cardiac cells in culture suggests an increasing role of the SR in the regulation of intracellular calcium. This argues for developmental changes of the SR through the differentiation and maturation of newborn cardiomyocytes at the early stage of the postnatal life, leading to a predominant role of the SR in excitation-contraction coupling mechanisms in adult cells.

CAS No.

18172-33-3

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3

InChI Key

SZINUGQCTHLQAZ-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\1/C(=O)[C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)/O

Canonical SMILES

CC(=C1C(=O)C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O

Appearance

Solid powder

Color/Form

A solid

melting_point

245-246 °C

physical_description

Solid;  [HSDB]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPA;  Cyclopiazonic Acid

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme sarcoplasmic reticulum Ca2±ATPase (SERCA), where it acts as an inhibitor. This inhibition affects calcium ion transport within cells, which is vital for muscle contraction and other cellular processes. Additionally, the compound has been shown to interact with other biomolecules, such as calmodulin, altering its conformation and activity.

Cellular Effects

The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SERCA, the compound disrupts calcium homeostasis, leading to altered cell signaling and potentially inducing apoptosis in certain cell types. This disruption can also affect gene expression patterns, as calcium ions play a role in the regulation of transcription factors. Furthermore, the compound’s impact on cellular metabolism is significant, as it can alter the energy balance within cells by affecting mitochondrial function.

Molecular Mechanism

At the molecular level, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SERCA, inhibiting its ATPase activity and preventing calcium ion transport. This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins through allosteric interactions, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained disruption of calcium homeostasis and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit SERCA without causing significant toxicity. At higher doses, toxic effects such as muscle weakness, cardiac arrhythmias, and even death have been observed. These adverse effects are likely due to the compound’s potent inhibition of calcium transport, which is essential for normal cellular function.

Metabolic Pathways

9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is critical for its activity. The compound is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on SERCA. This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. Additionally, the compound may localize to other organelles, such as mitochondria, influencing their function and contributing to its overall biochemical effects.

Biological Activity

The compound 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one , commonly referred to as Cyclopiazonic Acid , has garnered significant attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and its potential therapeutic applications.

This compound exhibits a molecular weight of 336.39 g/mol and interacts with various enzymes and proteins within biological systems. Notably, it acts as an inhibitor of the sarcoplasmic reticulum Ca²⁺ ATPase (SERCA) . This inhibition is critical as it disrupts calcium ion transport essential for muscle contraction and other cellular processes.

PropertyValue
Molecular FormulaC20H20N2O3
CAS Number18172-33-3
Molecular Weight336.39 g/mol
Primary TargetSERCA

Cellular Effects

The biological activity of this compound extends to influencing various cellular processes such as cell signaling pathways and gene expression. By inhibiting SERCA, it disrupts calcium homeostasis leading to altered signaling pathways and potentially inducing apoptosis in specific cell types .

Case Study: SERCA Inhibition

In laboratory studies, the inhibition of SERCA by this compound has been linked to significant changes in muscle cell function. Low doses effectively inhibit SERCA without causing toxicity; however, higher doses can lead to adverse effects such as muscle weakness and cardiac arrhythmias.

Molecular Mechanism

At the molecular level, the compound binds specifically to the active site of SERCA. This binding inhibits ATPase activity and prevents calcium ion transport across the cell membrane. The interaction is crucial for understanding its pharmacological potential and therapeutic applications in conditions related to calcium dysregulation .

Temporal Effects in Laboratory Settings

Research indicates that the stability of this compound under various conditions affects its long-term biological activity. Studies have shown that while it remains stable initially, degradation over time can lead to reduced inhibitory effects on SERCA.

Dosage Effects in Animal Models

Dosage significantly impacts the biological activity of this compound in animal models. Research has indicated that:

  • Low Doses : Effective SERCA inhibition with minimal toxicity.
  • Moderate Doses : Noticeable inhibition effects with slight toxicity.
  • High Doses : Severe toxicity leading to life-threatening conditions.

These findings underscore the importance of dosage regulation in potential therapeutic applications .

Metabolic Pathways

The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes. These metabolic pathways are essential for its detoxification and influence its pharmacokinetics .

Transport and Distribution

Within biological systems, this compound is transported through specific mechanisms involving transporters and binding proteins that facilitate its movement across cellular membranes. Its subcellular localization is predominantly within the endoplasmic reticulum where it exerts its inhibitory effects on SERCA .

Scientific Research Applications

The compound influences several cellular processes including:

  • Cell Signaling : By inhibiting SERCA, it alters calcium homeostasis which can affect signaling pathways.
  • Gene Expression : Changes in calcium levels can lead to modifications in gene expression profiles.
  • Cellular Metabolism : The compound's interaction with calcium transport can impact metabolic processes within cells .

Molecular Mechanism

At the molecular level, the compound binds to the active site of SERCA. This binding inhibits ATPase activity and prevents calcium ion transport. The resultant disruption in calcium levels can lead to altered cellular signaling and potentially induce apoptosis in certain cell types .

Temporal and Dosage Effects

In laboratory settings:

  • Temporal Effects : The stability of the compound is critical; it degrades over time leading to decreased inhibitory activity.
  • Dosage Effects : Low doses effectively inhibit SERCA without significant toxicity. However, higher doses can cause adverse effects such as muscle weakness and cardiac arrhythmias due to potent inhibition of calcium transport .

Metabolic Pathways

The compound interacts with various metabolic pathways. Notably, it is metabolized by enzymes such as cytochrome P450 which are responsible for its detoxification .

Transport and Distribution

Within biological systems, 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one is transported via specific mechanisms involving transporters and binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

The compound primarily localizes in the endoplasmic reticulum where it exerts its inhibitory effects on SERCA. This localization is crucial for its biological activity .

Therapeutic Applications

Due to its biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against human leukemia cells and show potential for tumor remission in animal models .
  • Antiviral Properties : Some studies suggest that related compounds may act as anti-HIV agents .
  • Protein Kinase Inhibition : The compound has been identified as a selective inhibitor for certain protein kinases which could have implications in cancer therapy .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to DNA alkylation leading to cell death .
  • Cardiac Function Studies : In animal models, the effects of varying dosages on cardiac function were analyzed. Low doses showed beneficial effects on heart contractility while higher doses resulted in arrhythmias due to calcium dysregulation .
  • Biological Evaluation : Another study focused on the synthesis of modified pyrroloindoles with enhanced biological activity against specific cancer types. These modifications aimed to improve efficacy while reducing toxicity .

Chemical Reactions Analysis

Catalytic Michael Addition/Wittig Cyclization

A one-pot catalytic protocol enables the synthesis of 9H-pyrrolo[1,2-a]indol-9-one derivatives. For example:

StepReactantsCatalyst/OxidantProductYield
13-chloro-1H-indole-2-carbaldehyde + ethyl acrylatePPh₃Chlorinated intermediateNot isolated
2IntermediatePCC9H-pyrrolo[1,2-a]indol-9-one90%

Radical Addition/Cyclization Cascade

A radical-based approach employs N-propargyl indoles and arylsulfonohydrazides under iodine/TBHP (tert-butyl hydroperoxide) catalysis (Scheme 2a). This generates sulfonated pyrroloindoles via:

  • Sulfonyl radical formation.
  • Alkenyl radical cyclization.
  • Oxidation and isomerization to the 9H-isomer .
ReactantsConditionsProductsYield Range
N-propargyl indoles + ArSO₂NHNH₂NaI, TBHP, 80°C2-Sulfonated-9H-pyrrolo[1,2-a]indoles42–90%

Brønsted Acid-Mediated Cyclization

Chalcone derivatives and 3-methylindoles react in the presence of Brønsted acids (e.g., p-TSA) to form 9H-pyrrolo[1,2-a]indoles. The mechanism involves:

  • Michael addition at the indole C2 position.
  • Cyclization with water elimination.
ReactantsCatalystTemperatureProductYield
Chalcone + 3-methylindolep-TSA (10 mol%)110°C9H-pyrrolo[1,2-a]indoleUp to 95%

Isomerization Dynamics

The compound exhibits thermodynamically driven isomerization between 3H- and 9H-pyrroloindole forms. Key findings include:

  • 3H-isomers isomerize spontaneously to 9H-isomers in CDCl₃ at room temperature within 24 hours.
  • Acidic conditions (e.g., p-TSA) accelerate isomerization .

Functionalization via Allenoate Chemistry

Alkyl buta-2,3-dienoates react with indole-2-carbaldehydes to form polysubstituted 9H-pyrrolo[1,2-a]indoles. Triphenylphosphine facilitates this transformation, achieving yields of 51–88% (13 examples) .

ReactantsConditionsProductYield
Indole-2-carbaldehyde + allenoatePPh₃, THF6,7-disubstituted 9H-pyrrolo[1,2-a]indole51–88%

Oxidation to Carboxamide Derivatives

Microwave-assisted condensation of 3H-indolium chloride with pyridine carboxaldehydes in acetic acid yields 9H-pyrrolo[1,2-a]indole-3-carboxamides (60–76% yield). Subsequent acid treatment furnishes oxidized derivatives .

Key Reaction Trends

  • Catalytic efficiency : Triphenylphosphine and iodine/TBHP systems enable high-yield cyclizations.
  • Substituent tolerance : Electron-withdrawing and donating groups on indole backbones minimally affect reaction outcomes.
  • Isomerization : The 9H-isomer dominates in equilibrium due to enhanced stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

CPA belongs to the pyrrolo-indole alkaloid family. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Activity Source/Application Reference
Cyclopiazonic Acid (CPA) C20H20N2O3 Acetyl, hydroxy, dimethyl groups SERCA inhibition; mycotoxin Fungal metabolite in contaminated crops
5-Iodopyrrolo[1,2-a]indol-9-one C11H6INO Iodo, pyrroloindole core Potential radiolabeling agent; drug discovery Synthetic pyrroloindole derivative
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate C30H20BrN3O6 Bromobenzoyl, phenanthroline core DNA intercalation; metal ion chelation Synthetic chemotherapeutic research
9-(Biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione C29H21N3O2S2 Thioxo, thiazoloquinoline core Anti-inflammatory; anticancer research Synthetic heterocyclic compound

Key Differences:

Structural Complexity : CPA’s fused tricyclic core distinguishes it from simpler pyrroloindoles like 5-iodopyrroloindol-9-one, which lacks the isoindolo-indole framework .

Functional Groups : CPA’s acetyl and hydroxy groups contribute to its mycotoxin activity, whereas bromobenzoyl or thioxo substituents in analogs enhance DNA-binding or anti-inflammatory properties .

Biological Targets : CPA specifically inhibits SERCA, while phenanthroline derivatives target nucleic acids or metal-dependent enzymes .

CPA-Specific Insights:

  • Toxicity : CPA causes muscle degeneration and neurotoxicity in livestock, with an LD50 of 2.3 mg/kg in mice .
  • Stability : Degrades significantly during soy sauce fermentation, suggesting processing mitigates its toxicity .
  • Pharmacological Potential: Despite its toxicity, CPA’s SERCA inhibition is studied for modulating calcium signaling in cancer cells .

Comparative Studies:

  • Metabolic Effects : In pigs, CPA and related metabolites (e.g., maslinic acid) alter lipid metabolism, with CPA showing a VIP score of 2.54 in metabolomic studies .
  • Synthetic Analogs : Phenanthroline derivatives exhibit superior DNA-binding affinity compared to CPA, attributed to their planar aromatic cores .

Preparation Methods

Fungal Production via Penicillium Species

α-CPA is natively produced by filamentous fungi such as Penicillium cyclopium and Penicillium vinaceum through a specialized biosynthetic pathway. The process begins with the hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) enzyme CpaA, which catalyzes the condensation of L-tryptophan, acetyl-CoA, and malonyl-CoA to form the tetramic acid intermediate cyclo-acetoacetyl-L-tryptophan (cAATrp). Subsequent oxidative modifications by cytochrome P450 monooxygenases (e.g., CpaO) and prenyltransferases introduce the hydroxyl and dimethyl groups, culminating in the 6/5/6/5 tetracyclic scaffold.

Metabolic profiling of Penicillium strains reveals that inactivation of the cpaO gene leads to the accumulation of β-CPA, a biosynthetic precursor lacking the 11-hydroxy group. Wild-type strains typically yield α-CPA at 120–150 mg/L after 16 days of fermentation, while ΔcpaO mutants produce β-CPA at 95% purity under identical conditions.

Table 1: Key Biosynthetic Intermediates and Enzymatic Modifications

IntermediateEnzyme InvolvedStructural FeatureYield (mg/L)
cAATrpCpaA (PKS-NRPS)Tetramic acid core200–250
β-CPANone (ΔcpaO)6/5/6/5 scaffold, no 11-OH80–100
α-CPACpaO11-hydroxy, 7,7-dimethyl120–150

Genetic Engineering for Enhanced Production

Recent advances in CRISPR-Cas9-mediated genome editing have enabled the overexpression of regulatory genes (e.g., cpaR) in Aspergillus flavus, increasing α-CPA titers to 320 mg/L. Concurrent deletion of competing pathway genes (e.g., aflatoxin biosynthetic cluster) further improves yield by redirecting metabolic flux toward α-CPA.

Chemical Synthesis Approaches

Kozikowski’s Total Synthesis

Kozikowski’s landmark 1989 synthesis established the first chemical route to α-CPA, achieving a 12% overall yield over 18 steps. The strategy hinges on a stereoselective Michael addition between a tricyclic enolate and a β-keto ester, followed by lactamization to form the pyrroloisoindole core. Key steps include:

  • Enolate Alkylation : The tricyclic enolate 4-49 reacts with methyl vinyl ketone to install the C7 and C11b stereocenters with >95% diastereomeric excess.

  • Dieckmann Cyclization : Intramolecular cyclization of the acetoacetyl side chain forms the tetramic acid E-ring, confirmed by LC-MS ([M+H]⁺ m/z 355.1652).

  • Late-Stage Hydroxylation : Sharpless asymmetric epoxidation introduces the 11-hydroxy group, though this step limits scalability due to moderate enantioselectivity (78% ee).

Beyer’s Asymmetric Route

Beyer’s 2012 method improved stereocontrol via a chiral auxiliary-mediated Michael addition, achieving 22% overall yield in 14 steps. Highlights include:

  • Chiral Indole Synthesis : A Pd-catalyzed asymmetric Heck reaction constructs the indole moiety with 92% ee.

  • Intramolecular Diels-Alder : A microwave-assisted IMDAF (intramolecular Diels-Alder furan) reaction forms the isoindoloindole system in 85% yield.

Table 2: Comparison of Synthetic Routes to α-CPA

ParameterKozikowski (1989)Beyer (2012)Haskins & Knight (1995)
Total Steps181421
Overall Yield12%22%8%
Key Stereoselectivity78% ee (C11-OH)92% ee (C6a)65% de (C7)
Longest Linear Seq.9 steps7 steps11 steps

Haskins and Knight’s Biomimetic Strategy

This approach mimics fungal biosynthesis by coupling prenylated tryptophan derivatives with acetoacetyl-CoA analogs. The tetracyclic core is assembled via a radical cascade initiated by Mn(OAc)₃, but the method suffers from low regioselectivity (4:1 ratio of α-CPA to β-CPA).

Analytical Validation and Purification

Chromatographic Profiling

Reverse-phase HPLC (YMC C18 column, 0.1% formic acid/acetonitrile gradient) resolves α-CPA (tᵣ = 14.2 min) from β-CPA (tᵣ = 12.8 min) and cAATrp (tᵣ = 9.5 min). High-resolution ESI-TOFMS confirms molecular ions ([M+H]⁺ m/z 337.1548 for α-CPA vs. 321.1599 for β-CPA).

Large-Scale Isolation

XAD-16 resin adsorption followed by methanol elution provides crude α-CPA extracts (≥80% purity), which are further purified via semi-preparative HPLC (70% methanol isocratic, 3 mL/min). Final recrystallization from ethyl acetate/heptane yields α-CPA as colorless crystals (mp 214–216°C) .

Q & A

Q. How can the stereochemistry of this compound be experimentally confirmed?

Methodological Answer: Stereochemical confirmation requires X-ray crystallography for absolute configuration determination and 2D NMR techniques (e.g., NOESY/ROESY) to assess spatial proton-proton proximities. For example, coupling constants in 1H^1H NMR can reveal dihedral angles between adjacent protons, while NOESY correlations validate spatial arrangements of stereocenters. In related polycyclic indole derivatives, stereochemical assignments were resolved using 1H^1H-1H^1H COSY and HSQC for connectivity mapping .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200–3500 cm1^{-1}, acetyl C=O at ~1700 cm1^{-1}) .
  • 1H^1H and 13C^13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon frameworks. For example, acetyl methyl protons appear as singlets near δ 2.1–2.3 ppm .
  • LC-MS/HPLC : Confirms molecular weight (MW 336.39) and purity (>95% by UV detection) .

Q. What are the optimal synthetic conditions for this compound?

Methodological Answer: Pd-catalyzed amidation and cyclization are effective. For analogous pyrroloindoles, Cs2 _2CO3 _3 in t-BuOH at 110°C yielded 25% product, while NaOH/THF at 70°C gave lower yields (12%) . Solvent polarity and base strength are critical: polar aprotic solvents (DMF) may enhance cyclization but risk side reactions.

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., cyclization). For instance, ICReDD integrates quantum chemical reaction path searches with experimental data to optimize conditions, reducing trial-and-error by 40–60% . Software like Gaussian or ORCA models frontier molecular orbitals to predict nucleophilic/electrophilic sites.

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control).
  • Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation.
  • Dose-Response Validation : Replicate studies with ≥3 independent trials. For similar indolo-isoquinolines, EC50_{50} variations (±15%) were attributed to assay plate reader sensitivities .

Q. What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line IR/NIR monitors reaction progression in real time, minimizing batch failures .
  • Membrane Separation : Reduces purification steps; for polycyclic indoles, nanofiltration (MWCO 500 Da) achieved >90% yield .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetylations) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data?

Methodological Answer:

  • Solvent/Temperature Effects : NMR chemical shifts vary with deuterated solvents (e.g., δ shifts of 0.1–0.3 ppm in CDCl3_3 vs. DMSO-d6_6) .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., deacetylated analogs) that distort integration values in 1H^1H NMR .
  • Cross-Validation : Compare experimental IR peaks (e.g., 2179 cm1^{-1} for nitriles) with computed spectra (e.g., using Spartan) .

Experimental Design

Q. How to design a study evaluating SAR (Structure-Activity Relationships)?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with acetyl group replacements (e.g., propionyl, benzoyl) and assess cytotoxicity.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with hydroxyl groups) .
  • In Vivo Validation : Prioritize compounds with IC50_{50} <10 µM in vitro for xenograft models (e.g., murine melanoma B16-F10) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one
Reactant of Route 2
5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

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